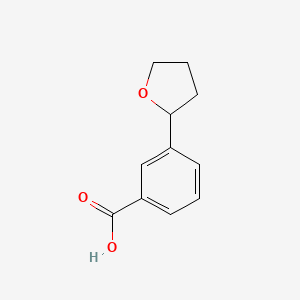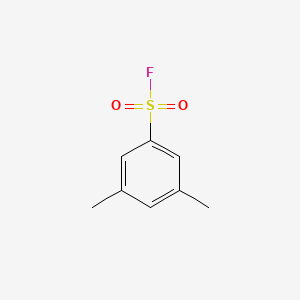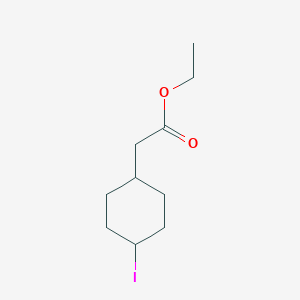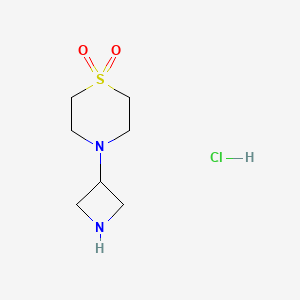
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride
Übersicht
Beschreibung
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the empirical formula C7H14N2O2S · 2HCl . It has a molecular weight of 263.19 . This compound is a heterocyclic building block .
Molecular Structure Analysis
The SMILES string of this compound is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . The InChI key is AXHOLMAQHXNIGR-UHFFFAOYSA-N . These identifiers provide a way to represent the molecule’s structure in a textual format.Wissenschaftliche Forschungsanwendungen
Novel Building Blocks in Medicinal Chemistry
Thiomorpholine and its 1,1-dioxide variants, including structures akin to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, serve as critical building blocks in medicinal chemistry. These compounds, particularly when incorporated into bridged bicyclic thiomorpholines, have shown promising biological profiles, making them valuable for developing new therapeutic agents. The synthesis of these heterocycles from cost-effective starting materials highlights their potential for broad applications in drug discovery and development (Walker & Rogier, 2013).
Antimicrobial Activity
Thiomorpholine derivatives, including those related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, have been explored for their antimicrobial properties. The synthesis of novel 1,4-disubstituted 1,2,3-triazoles using thiomorpholine scaffolds and their subsequent evaluation against various microbial strains have demonstrated significant antibacterial activity. This research underscores the potential of thiomorpholine derivatives as a basis for developing new antimicrobial agents (Battula et al., 2016).
Synthesis of Azetidinone Analogues
Research into the synthesis of azetidinone analogues, including those structurally related to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride, has led to the development of compounds with potential antimicrobial and antitubercular activities. These studies not only contribute to the understanding of the chemical properties of such compounds but also pave the way for their application in treating infectious diseases (Chandrashekaraiah et al., 2014).
Reactivity and Synthesis of Derivatives
Investigations into the reactivity of unsubstituted and alkyl-substituted thiomorpholines have facilitated the synthesis of a variety of derivatives, including amines, oxides, and sulfones. These studies are crucial for understanding the chemical behavior of thiomorpholine compounds and for expanding their applications in organic synthesis and medicinal chemistry (Asinger et al., 1981).
Antimicrobial Acivity of Benzohydrazide Derivatives
The development and evaluation of thiomorpholine benzohydrazide derivatives have shown promising antimicrobial activity. This research highlights the potential of thiomorpholine-based compounds in the development of new antimicrobial agents, offering a new avenue for combating resistant microbial strains (Kardile & Kalyane, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRXNKGVLCZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



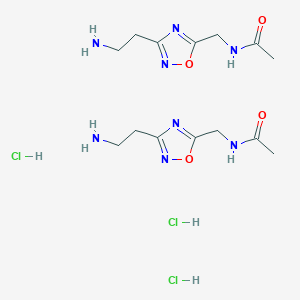
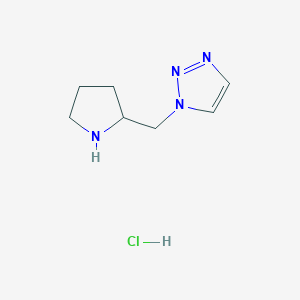
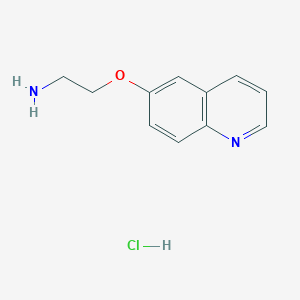
![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)
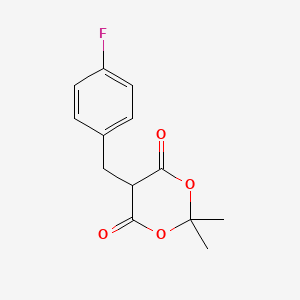
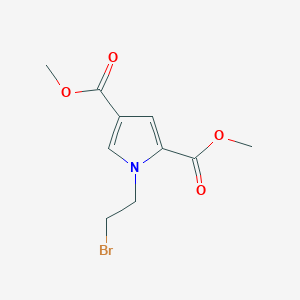
![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)
![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
